2-Methyl-2-nonene
Description
Contextualization within Organic Chemistry and Hydrocarbon Research
As an alkene, 2-Methyl-2-nonene is a fundamental subject in the study of organic reactions. cuny.edu Alkenes are characterized by the presence of a carbon-carbon double bond, which serves as a site of high reactivity, making them valuable starting materials for a wide array of chemical transformations. The study of branched alkenes like this compound is particularly important for understanding how molecular structure influences reactivity and physical properties. For instance, the position of the double bond and the presence of the methyl group can affect the outcomes of addition reactions and polymerization processes.
Hydrocarbon research often focuses on the synthesis, characterization, and application of compounds like this compound. These compounds can serve as model systems for studying the behavior of larger, more complex molecules found in petroleum and other natural sources. Furthermore, their derivatives have potential applications in various industries.
Overview of Prior Academic Research Endeavors Related to this compound
Academic research on this compound has touched upon several areas, including its synthesis and reactivity. One documented synthesis method involves the dehydration of 2-methyl-2-nonanol. Another approach is through the Wittig reaction, utilizing triphenylheptylphosphonium bromide and acetone (B3395972). lookchem.com
Studies have also investigated the atmospheric chemistry of related isomers. For example, research on 2-methyl-1-nonene (B1345651) has determined the rate constants for its gas-phase reactions with hydroxyl (OH) radicals and nitrate (B79036) (NO₃) radicals. nih.govnih.gov These studies are crucial for understanding the environmental fate of such volatile organic compounds. Specifically, the rate constant for the reaction of 2-methyl-1-nonene with OH radicals was found to be (7.28 ± 0.21) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 299 K. nih.gov For the reaction with NO₃ radicals, the rate constant for 2-methyl-1-nonene was measured as (60.8 ± 2.9) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 296 K. nih.gov While these studies focus on the 1-isomer, they provide a valuable framework for understanding the atmospheric reactivity of the 2-isomer.
Identification of Key Research Gaps and Objectives for Future Studies of this compound
Despite existing research, significant gaps in the understanding of this compound remain. A primary area for future investigation is the comprehensive characterization of its reactivity in a broader range of chemical transformations. While general alkene chemistry is well-established, specific kinetic and mechanistic data for this compound are sparse.
Future research objectives should include:
Detailed Mechanistic Studies: Elucidating the precise mechanisms of reactions involving this compound, such as electrophilic additions and oxidations. This could involve computational modeling and kinetic isotope effect studies to understand the influence of the methyl group and the internal double bond on reaction pathways.
Catalytic Transformations: Exploring the catalytic upgrading of this compound into more valuable chemical products. This aligns with the broader goals of green chemistry and the efficient utilization of hydrocarbon resources. rsc.orgethz.ch
Polymerization Potential: Investigating the potential of this compound as a monomer or co-monomer in polymerization reactions. The branched structure could lead to polymers with unique physical properties.
Comparative Reactivity Studies: Directly comparing the reactivity of this compound with its isomers, such as 2-methyl-1-nonene and the various linear nonenes. This would provide a clearer understanding of structure-activity relationships within this group of alkenes.
Addressing these research gaps will not only enhance the fundamental understanding of this specific alkene but also contribute to the broader fields of organic synthesis, catalysis, and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2129-95-5 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
2-methylnon-2-ene |
InChI |
InChI=1S/C10H20/c1-4-5-6-7-8-9-10(2)3/h9H,4-8H2,1-3H3 |
InChI Key |
UIIMVYYDGLHIAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Chemistry of 2 Methyl 2 Nonene
Strategies for the Chemical Synthesis of 2-Methyl-2-nonene
Established Synthetic Routes for this compound
Two of the most well-established methods for synthesizing alkenes, including this compound, are the dehydration of alcohols and the Wittig reaction. These methods are staples of organic synthesis due to their reliability and predictability.
The acid-catalyzed dehydration of the corresponding tertiary alcohol, 2-methyl-2-nonanol, is a primary route to this compound. libretexts.org This elimination reaction typically proceeds through an E1 mechanism. The process involves the protonation of the alcohol's hydroxyl group, followed by the loss of a water molecule to form a stable tertiary carbocation. A subsequent deprotonation from an adjacent carbon atom yields the alkene. libretexts.org In accordance with Zaitsev's rule, the reaction favors the formation of the more highly substituted and thus more stable alkene, making 2-methyl-2-butene (B146552) the major product over 2-methyl-1-butene (B49056) in a similar reaction. libretexts.orgbrainly.com Alternative reagents, such as phosphorus oxychloride (POCl₃) in pyridine, can also effect this dehydration, often through an E2 mechanism. libretexts.org
Another powerful and classic method is the Wittig reaction, which constructs the carbon-carbon double bond with high regioselectivity. mnstate.eduorganic-chemistry.org This reaction involves the treatment of a ketone or aldehyde with a phosphorus ylide. masterorganicchemistry.com For the synthesis of this compound, this would involve the reaction between acetone (B3395972) and a heptyl-substituted phosphonium (B103445) ylide, such as that generated from triphenylheptylphosphonium bromide. lookchem.com The key advantage of the Wittig reaction is that the double bond is formed precisely at the location of the original carbonyl group, avoiding the potential for isomeric mixtures that can arise in other elimination reactions. mnstate.edu
| Method | Reactants | Key Features | Primary Byproduct(s) |
| Alcohol Dehydration | 2-Methyl-2-nonanol, Acid Catalyst (e.g., H₂SO₄) | Follows Zaitsev's rule, favoring the more substituted alkene. Proceeds via a stable tertiary carbocation (E1 mechanism). libretexts.org | Water |
| Wittig Reaction | Acetone, Heptyltriphenylphosphonium Ylide | High regioselectivity, unambiguously forms the C=C bond. mnstate.edu | Triphenylphosphine (B44618) oxide |
Advanced Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalysts have been employed in reactions relevant to the synthesis of this compound and related olefins.
Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity under mild conditions. Olefin metathesis, a reaction that redistributes fragments of alkenes, is a prominent example. wikipedia.org This Nobel Prize-winning reaction is often facilitated by well-defined ruthenium or molybdenum-based homogeneous catalysts, such as Grubbs and Schrock catalysts. wikipedia.org A patent describes the cross-metathesis of internal olefins like this compound with ethylene (B1197577) using a ruthenium compound as a catalyst, demonstrating the applicability of this technology. google.com Furthermore, palladium-phosphine complexes are used as homogeneous catalysts for reactions like hydroalkoxycarbonylation, converting various olefins into esters. matec-conferences.org Nickel-based homogeneous systems are also notable for their high rates in olefin oligomerization. researchgate.net
Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of separation, recovery, and reusability. Solid acid catalysts are particularly relevant for alkene synthesis via dehydration. For instance, zinc aluminate has been patented as a robust heterogeneous catalyst for the dehydration of alcohols to their corresponding olefins, showing improved performance over traditional alumina. google.com Clay-based heterogeneous catalysts have been used for the alkylation of diphenylamine (B1679370) with nonene. vurup.sk In the realm of advanced reactions, industrial heterogeneous catalysts like tungsten trioxide supported on silica (B1680970) (WO₃/SiO₂) can perform alkene metathesis, converting substrates such as 1-nonene (B85954) and cis-4-nonene. ethz.ch A dual strategy combining cellular synthesis with heterogeneous catalysis has been explored to produce olefins like 1-nonene from glucose via a 3-hydroxy acid intermediate, which is then converted over a catalyst like Niobium(V) oxide (Nb₂O₅). princeton.edu
| Catalysis Type | Example Catalyst System | Typical Reaction | Advantages |
| Homogeneous | Grubbs Catalyst (Ruthenium-based) | Olefin Metathesis wikipedia.orggoogle.com | High activity and selectivity, mild reaction conditions. |
| Homogeneous | Palladium-Phosphine Complexes | Hydroalkoxycarbonylation matec-conferences.org | Tailorable ligand environment for specific transformations. |
| Heterogeneous | Zinc Aluminate (solid acid) | Alcohol Dehydration google.com | Ease of separation from product, catalyst reusability, thermal stability. |
| Heterogeneous | Supported Tungsten Oxide (WO₃/SiO₂) | Olefin Metathesis ethz.ch | Suitable for high-temperature, industrial processes. |
Homogeneous Catalysis in the Production of this compound.
Stereoselective and Regioselective Synthesis of this compound and its Derivatives
Controlling the precise placement (regioselectivity) and spatial orientation (stereoselectivity) of a double bond is a critical challenge in organic synthesis.
Regioselectivity is a key feature of the established synthetic routes to this compound. The acid-catalyzed dehydration of 2-methyl-2-nonanol is highly regioselective, strongly favoring the formation of the thermodynamically stable trisubstituted alkene (this compound) over the disubstituted isomer (2-methyl-1-nonene), as dictated by Zaitsev's rule. libretexts.orgbrainly.com The Wittig reaction offers what can be considered absolute regioselectivity, as the new double bond forms specifically between the carbon of the ylide and the carbonyl carbon of the ketone or aldehyde, leaving no ambiguity in the product's constitution. mnstate.edu
Stereoselectivity in alkene synthesis refers to the preferential formation of one geometric isomer (E/Z) over another. While this compound itself does not possess geometric isomers due to having two identical methyl groups on one of the sp² carbons, the principles of stereoselective synthesis are crucial for creating its derivatives, such as 2-methyl-3-nonene. nist.gov The stereochemical outcome of the Wittig reaction, for example, can be influenced by the nature of the ylide; non-stabilized ylides tend to produce Z-alkenes, while stabilized ylides favor E-alkenes. organic-chemistry.org More complex syntheses, such as the construction of cyclic systems containing a nonene fragment, can achieve high levels of stereocontrol. For example, chiral catalysts have been used in Diels-Alder reactions to create highly functionalized and stereochemically defined bicyclo[3.2.2]nonene derivatives. beilstein-journals.orgrsc.org
Application of Green Chemistry Principles in this compound Synthetic Strategies
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to alkene synthesis.
A major tenet of green chemistry is the use of catalytic rather than stoichiometric reagents. Catalytic methods, especially those involving heterogeneous catalysts, are inherently greener. The use of solid, reusable catalysts like zinc aluminate or supported metal oxides avoids the large amounts of waste associated with stoichiometric reagents and simplifies product purification. google.comethz.ch
Flow chemistry represents a procedural shift that aligns with green principles. By passing reagents through a packed bed of a catalyst (often heterogeneous) in a continuous stream, flow processes can offer enhanced safety, shorter reaction times, and reduced waste compared to traditional batch processing. researchgate.netmdpi.com This approach is well-suited for the industrial production of commodity chemicals like alkenes.
Atom economy is another key metric. Dehydration reactions are highly atom-economical, producing only water as a byproduct. libretexts.org In contrast, the classic Wittig reaction has poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide waste. organic-chemistry.org Catalytic olefin metathesis, which can rearrange carbon-carbon double bonds, is generally more atom-economical. wikipedia.org Finally, the development of pathways that utilize renewable feedstocks, such as the production of olefins from glucose, represents a frontier in green synthesis. princeton.edu
| Green Chemistry Principle | Application in Alkene Synthesis | Example |
| Catalysis | Use of reusable heterogeneous catalysts to minimize waste. | Dehydration of 2-methyl-2-nonanol over solid zinc aluminate. google.com |
| Process Intensification | Employing continuous flow reactors for safer and more efficient production. | Synthesis of methylated heterocycles using a packed-bed reactor. researchgate.netmdpi.com |
| High Atom Economy | Choosing reactions that incorporate most of the reactant atoms into the final product. | Dehydration of an alcohol to an alkene and water. libretexts.org |
| Renewable Feedstocks | Developing pathways from biomass instead of petrochemicals. | Dual cellular-heterogeneous catalyst strategy to produce olefins from glucose. princeton.edu |
Mechanistic Investigations of Reactions Involving this compound
The reactivity of this compound is primarily dictated by its trisubstituted alkene structure. The double bond serves as a nucleophilic site, readily participating in a range of chemical transformations. Mechanistic studies provide insight into the regioselectivity and stereoselectivity of these reactions.
Electrophilic Addition Reactions of this compound
Electrophilic addition reactions are characteristic of alkenes, where the π bond is broken to form two new σ bonds. For an unsymmetrical alkene like this compound, the regiochemical outcome of these additions is a key point of investigation.
Acid-Catalyzed Hydration The addition of water across the double bond of this compound in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is a classic example of an electrophilic addition. libretexts.orgpressbooks.pub The reaction is initiated by the protonation of the alkene's double bond by a hydronium ion (H₃O⁺). pressbooks.pubchemistrysteps.com This step is rate-limiting and follows Markovnikov's rule, which states that the proton adds to the carbon atom that results in the formation of the more stable carbocation. masterorganicchemistry.com In the case of this compound, protonation of the C3 carbon generates a stable tertiary carbocation at the C2 position. libretexts.orgmasterorganicchemistry.com
The resulting carbocation is an excellent electrophile with a planar sp²-hybridized structure. chemistrysteps.commasterorganicchemistry.com It is subsequently attacked by a water molecule, which acts as a nucleophile. libretexts.org The final step involves the deprotonation of the resulting oxonium ion by a weak base (like water or the conjugate base of the acid) to yield the neutral alcohol product, 2-methyl-2-nonanol, and regenerate the acid catalyst. libretexts.orglibretexts.org Because the carbocation intermediate is planar, the nucleophilic attack by water can occur from either face, which would result in a racemic mixture if the reaction created a new stereocenter. chemistrysteps.comlibretexts.org
Hydroboration-Oxidation An alternative method for hydrating this compound is hydroboration-oxidation, a two-step process that results in an anti-Markovnikov addition of water. masterorganicchemistry.comlibretexts.org In the first step, borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), adds across the double bond. masterorganicchemistry.comlibretexts.org This reaction is concerted, meaning bond formation and breaking occur simultaneously through a four-membered transition state, and it is stereospecific, with both the boron and hydrogen atoms adding to the same side of the double bond (syn-addition). libretexts.orgwikipedia.org The boron atom, being the electrophilic part of the B-H bond, adds to the less sterically hindered and less substituted carbon (C3), while the hydrogen atom adds to the more substituted carbon (C2). libretexts.org This process occurs without the formation of a carbocation intermediate, thus preventing any potential molecular rearrangements. libretexts.org
In the second step, the organoborane intermediate is oxidized and hydrolyzed using hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH). masterorganicchemistry.compearson.com This replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding the alcohol product. pearson.com For this compound, this pathway produces 2-methyl-3-nonanol.
| Reaction | Reagents | Intermediate | Regioselectivity | Product |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Tertiary Carbocation | Markovnikov | 2-Methyl-2-nonanol |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Trialkylborane | Anti-Markovnikov | 2-Methyl-3-nonanol |
Oxidation and Reduction Pathways of this compound
The double bond in this compound is susceptible to both oxidation, which can either add oxygen or cleave the bond, and reduction, which saturates the bond.
Oxidation Pathways
Epoxidation: Alkenes can be converted to epoxides (cyclic ethers) by reaction with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). pearson.com The reaction is a concerted process where an oxygen atom is added across the double bond in a single step. pearson.com The epoxidation of this compound would yield 2,3-epoxy-2-methylnonane . This transformation can also be achieved using hydrogen peroxide in the presence of various catalysts, including manganese salts or methyltrioxorhenium (MTO). organic-chemistry.org
Ozonolysis: This powerful oxidation reaction cleaves the carbon-carbon double bond. doubtnut.com this compound reacts with ozone (O₃) at low temperatures to form an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide intermediate. testbook.com Subsequent workup of the ozonide determines the final products. A reductive workup, typically using zinc dust (Zn) or dimethyl sulfide (B99878) (DMS), cleaves the ozonide to form carbonyl compounds. testbook.com For this compound, ozonolysis breaks the bond between C2 and C3, yielding acetone from the C2 fragment and heptanal from the C3 fragment. doubtnut.comvedantu.com
Reduction Pathway
Catalytic Hydrogenation: The most common method for reducing an alkene is catalytic hydrogenation. libretexts.org This reaction involves adding molecular hydrogen (H₂) across the double bond in the presence of a finely divided metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). libretexts.org The reaction is exothermic and transforms the alkene into a saturated alkane. libretexts.org The mechanism involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst. libretexts.org The hydrogen atoms then add to the carbons of the former double bond in a stepwise manner. libretexts.org This syn-addition, where both hydrogens add to the same face of the double bond, results in the formation of 2-methylnonane . libretexts.org
| Reaction Type | Reaction | Reagents | Key Feature | Product(s) |
| Oxidation | Epoxidation | m-CPBA or H₂O₂/catalyst | Forms a three-membered ether ring | 2,3-Epoxy-2-methylnonane |
| Oxidation | Ozonolysis | 1. O₃ 2. Zn/H₂O or DMS | Cleaves the C=C double bond | Acetone and Heptanal |
| Reduction | Catalytic Hydrogenation | H₂, Pt/Pd/Ni catalyst | Saturates the C=C double bond | 2-Methylnonane |
Functionalization and Derivatization Reactions of this compound
This compound serves as a versatile starting material for the synthesis of various functionalized organic compounds. ontosight.ai The reactions that target its double bond introduce new functional groups, which can then be used in subsequent synthetic steps to build more complex molecular architectures. google.com
For instance, the alcohols produced from hydration reactions (2-methyl-2-nonanol and 2-methyl-3-nonanol) can be further oxidized or converted into alkyl halides for nucleophilic substitution reactions. The epoxide derivative, 2,3-epoxy-2-methylnonane, is a valuable intermediate itself; its three-membered ring can be opened by various nucleophiles under either acidic or basic conditions to yield a range of difunctionalized products.
The carbonyl compounds obtained from ozonolysis, acetone and heptanal, are also important synthetic precursors. They can participate in reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations to create larger, more complex molecules. Furthermore, alkenes like this compound can be involved in the synthesis of specialized monomers for polymer production or in the construction of complex cyclic systems like bicyclo[3.3.1]nonane derivatives through annulation reactions. google.comrsc.org The derivatization of alkenes can also involve reactions with N-nucleophiles to form nitrogen-containing heterocyclic systems, as demonstrated with related fluorinated alkenes. researchgate.net
Elucidation of Reaction Mechanisms for this compound Transformations
Understanding the precise mechanisms of reactions involving this compound is crucial for predicting and controlling the products of its transformations.
Electrophilic Addition Mechanisms: As previously discussed, the mechanism of acid-catalyzed hydration proceeds through a discrete carbocation intermediate. libretexts.orgmasterorganicchemistry.com This stepwise mechanism explains the observed Markovnikov regioselectivity and the lack of stereochemical control in many cases. masterorganicchemistry.comlibretexts.org In stark contrast, the hydroboration reaction avoids a carbocation intermediate entirely. Its concerted mechanism, involving a four-membered transition state, accounts for the observed syn-addition and anti-Markovnikov product distribution. libretexts.orglibretexts.org
Oxidation Mechanisms: The epoxidation of an alkene with a peroxyacid like m-CPBA is a concerted pericyclic reaction. The "butterfly mechanism" involves the simultaneous transfer of the oxygen atom to the alkene and a proton transfer within the peroxyacid, all in a single step. Ozonolysis proceeds via concerted cycloaddition of ozone to the double bond to form a molozonide, which then cleaves and recombines to form a more stable ozonide before the final reductive cleavage. testbook.com
Reduction Mechanism: The mechanism of catalytic hydrogenation is heterogeneous, occurring on the surface of a solid metal catalyst. libretexts.org The catalyst lowers the activation energy by weakening the H-H sigma bond and the alkene's π bond. libretexts.orglibretexts.org The reactants are brought into close proximity on the catalyst surface, facilitating the syn-addition of hydrogen atoms across one face of the double bond. libretexts.org
Other Mechanistic Pathways: While not specific to this compound in the available literature, other general alkene transformation mechanisms are relevant. Olefin metathesis, for example, involves a transition metal alkylidene catalyst and proceeds through a four-membered metallacyclobutane intermediate, as proposed by Chauvin, to redistribute alkene fragments. wikipedia.org Another class of reactions is hydroamination, where an amine adds across the double bond. Mechanistic studies suggest pathways involving the activation of the C-C multiple bond, where the amine can act as a nucleophile attacking the coordinated alkene. acs.org
Advanced Spectroscopic and Analytical Research on 2 Methyl 2 Nonene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies of 2-Methyl-2-nonene
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of organic compounds like this compound. jchps.comox.ac.uk By analyzing the chemical shifts, signal integrations, and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be established. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing key information about neighboring atoms and functional groups. ox.ac.uk
For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the vinylic proton, the allylic protons, and the various alkyl protons. Similarly, the ¹³C NMR spectrum will display distinct peaks for the two sp²-hybridized carbons of the double bond and the eight sp³-hybridized carbons of the alkyl chain and methyl groups. spectrabase.com Dynamic processes, such as conformational changes around single bonds, can also be studied using temperature-dependent NMR experiments, where changes in the spectral lineshapes can provide information on the energy barriers between different conformers. acs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Proton (¹H) Chemical Shift (ppm, predicted) | Carbon (¹³C) Chemical Shift (ppm, predicted) |
| C1 (CH₃) | ~0.88 (t) | ~14.1 |
| C2 (CH₃ on C=C) | ~1.60 (s) | ~25.5 |
| C3 (=CH) | ~5.10 (t) | ~124.5 |
| C4 (Allylic CH₂) | ~1.97 (q) | ~31.9 |
| C5-C8 (CH₂) | ~1.2-1.4 (m) | ~22.7-31.5 |
| C9 (Vinylic CH₃) | ~1.70 (s) | ~13.5 |
| C10 (Vinylic C) | N/A | ~131.5 |
Note: Predicted values are based on spectral data of analogous compounds like 2-methyl-2-hexene (B165381) and general principles of NMR spectroscopy. spectrabase.comdocbrown.info Actual values may vary depending on solvent and experimental conditions.
To overcome the limitations of one-dimensional NMR in complex molecules, multi-dimensional NMR techniques are employed to establish definitive structural assignments. numberanalytics.comemerypharma.com These experiments correlate signals in two dimensions, revealing through-bond or through-space relationships between nuclei. numberanalytics.com
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. numberanalytics.com For this compound, a COSY spectrum would show a cross-peak between the vinylic proton on C3 and the allylic protons of the CH₂ group at C4, confirming their connectivity. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. numberanalytics.com An HSQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of the carbon atom it is bonded to, allowing for the unambiguous assignment of each CH, CH₂, and CH₃ group. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. numberanalytics.com It is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as C2 and the vinylic C10 in this compound. For instance, the protons of the methyl group on C2 would show HMBC correlations to both the sp² carbons (C2 and C3), confirming the position of the methyl substituent on the double bond. libretexts.org
Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance. emerypharma.comfujifilm.com The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei generating that signal. fujifilm.com
To perform a qNMR analysis of this compound, a sample is prepared by accurately weighing both the analyte and a certified internal standard of known purity. The internal standard must be a stable, non-volatile compound with at least one signal that is well-resolved from any signals of the analyte. By comparing the integrals of a known proton signal from this compound with a known proton signal from the internal standard, the precise purity or concentration of the this compound sample can be calculated without the need for a specific calibration curve for the analyte itself. emerypharma.com Critical experimental parameters, such as ensuring full T1 relaxation of all relevant nuclei, must be carefully controlled to achieve high accuracy.
Multi-Dimensional NMR Techniques Applied to this compound.
Mass Spectrometry (MS) Techniques for Molecular Characterization and Fragmentation Analysis of this compound
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. scienceready.com.au In a typical electron ionization (EI) mass spectrum of this compound (molecular formula C₁₀H₂₀, molecular weight 140.27 g/mol ), a molecular ion peak ([M]⁺) would be observed at m/z 140. nist.govnist.gov
The molecule then undergoes fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint that aids in structural elucidation. scienceready.com.au For branched alkenes like this compound, fragmentation often occurs at the positions allylic to the double bond, as this leads to the formation of relatively stable carbocations. libretexts.org
Table 2: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Neutral Loss | Significance |
| 140 | [C₁₀H₂₀]⁺ | - | Molecular Ion [M]⁺ |
| 125 | [C₉H₁₇]⁺ | CH₃ | Loss of a methyl group, forming a stable tertiary allylic cation. |
| 97 | [C₇H₁₃]⁺ | C₃H₇ | Cleavage of the propyl group from the alkyl chain. |
| 83 | [C₆H₁₁]⁺ | C₄H₉ | Cleavage of the butyl group from the alkyl chain. |
| 55 | [C₄H₇]⁺ | C₆H₁₃ | Cleavage of the hexyl group, a prominent peak for allylic fragmentation. docbrown.info |
Note: Fragmentation is a complex process, and other ions will be present. The relative abundances depend on the ionization energy.
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the ion. For this compound, HRMS would measure the mass of the molecular ion as 140.1565, which corresponds specifically to the formula C₁₀H₂₀. chemspider.com This capability is crucial for distinguishing this compound from other isobaric compounds (molecules with the same nominal mass but different elemental formulas), such as C₉H₁₆O (nominal mass 140). mo.gov
Tandem mass spectrometry, or MS/MS, is a technique that involves multiple stages of mass analysis, often used to probe fragmentation pathways. unt.edu In an MS/MS experiment on this compound, the molecular ion ([M]⁺, m/z 140) would first be isolated from all other ions in the mass spectrometer. unt.edu This selected precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to fragment. The resulting product ions are then analyzed in a second stage of mass spectrometry. unt.edunih.gov This process allows for the direct establishment of fragmentation relationships, for example, confirming that the ion at m/z 55 is indeed a fragment of the m/z 125 ion, providing detailed mechanistic insights into the dissociation chemistry of the molecule. nih.gov
High-Resolution Mass Spectrometry of this compound.
Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Functional Group Investigation of this compound
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. uni-siegen.de These techniques are excellent for identifying functional groups and can also provide information about the conformational isomers of a molecule. uni-siegen.decapes.gov.br The selection rules for IR and Raman are different: IR absorption requires a change in the dipole moment during a vibration, while Raman scattering requires a change in the polarizability. mt.com Consequently, the two techniques often provide complementary information.
For this compound, the most characteristic vibrational mode is the C=C stretching of the double bond. In the IR spectrum, the absorption for a tetrasubstituted alkene like this compound is expected to be weak or absent due to the small change in dipole moment during the vibration. docbrown.info However, this symmetric C=C stretch would typically produce a strong signal in the Raman spectrum. mt.com Other key bands include C-H stretching vibrations above 3000 cm⁻¹ for vinylic hydrogens (not present in this compound) and just below 3000 cm⁻¹ for alkyl C-H bonds, as well as various C-H bending and deformation modes in the fingerprint region (below 1500 cm⁻¹). docbrown.info
By studying the vibrational spectra at different temperatures, it is possible to investigate the conformational landscape of flexible molecules. acs.orgcapes.gov.br Different conformers of this compound (arising from rotation around the C-C single bonds) may have slightly different vibrational frequencies, and changes in the relative intensities of these bands with temperature can be used to determine the relative stabilities of the conformers. capes.gov.br
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹, IR) | Expected Wavenumber (cm⁻¹, Raman) | Intensity |
| C-H Stretch (sp³ CH₃, CH₂) | 2850-2960 | 2850-2960 | Strong (IR), Strong (Raman) |
| C=C Stretch | ~1670 | ~1670 | Weak to Medium (IR), Strong (Raman) |
| CH₂ Bend (Scissoring) | ~1465 | ~1465 | Medium (IR) |
| CH₃ Bend (Asymmetric) | ~1450 | ~1450 | Medium (IR) |
| CH₃ Bend (Symmetric) | ~1375 | ~1375 | Medium (IR) |
| C-H Bend (Out-of-plane) | ~840 | Medium to Strong (IR) |
Note: These are general ranges for the specified functional groups. The fingerprint region (<1500 cm⁻¹) will contain a unique pattern of complex vibrations specific to the entire molecule. docbrown.info
Advanced Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis of this compound
The assessment of purity and the analysis of this compound within complex mixtures rely heavily on advanced chromatographic techniques. These methods are essential for separating the target analyte from its isomers, such as 2-methyl-1-nonene (B1345651), as well as from other saturated and unsaturated hydrocarbons. google.com The choice of chromatographic method depends on the sample matrix, the required resolution, and the analytical objective, whether it is for quantitative purity determination or qualitative identification within a mixture. Capillary gas chromatography, for instance, is a powerful tool for analyzing hydrocarbon mixtures, including those containing various olefin and paraffin (B1166041) isomers. google.com In some applications, a major isomerization of 2-methyl-1-nonene to this compound has been observed, making high-resolution separation crucial for accurate analysis. google.com
Gas Chromatography (GC) with Specialized Detectors for this compound
Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. The separation is typically achieved using capillary columns with various stationary phases, chosen to optimize the resolution of target analytes. researchgate.net Non-polar columns are frequently used for the separation of hydrocarbons. nist.gov
Specialized detectors are coupled with GC systems to provide sensitivity and selectivity for this compound.
Flame Ionization Detector (FID): The FID is a highly sensitive, universal detector for hydrocarbons. It is robust and provides a linear response over a wide concentration range, making it suitable for the purity testing of this compound and its quantification in mixtures where the components are known. shimadzu.com Purity analysis of related compounds like N-methyl-2-pyrrolidone has demonstrated the capability of GC-FID to achieve high precision, determining purity levels up to 99.8%. shimadzu.com
Mass Spectrometry (MS): When coupled with GC, MS acts as a powerful detector that not only quantifies but also provides structural information for definitive identification. This is particularly crucial when analyzing complex matrices where multiple compounds may co-elute. The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, which can be used for library matching and confirmation of its presence in a sample. nih.gov
The table below summarizes typical GC conditions that can be adapted for the analysis of this compound, based on methods used for similar volatile organic compounds.
Table 1: Representative Gas Chromatography (GC) Conditions for Volatile Alkene Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| System | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | researchgate.netjournalsarjnp.com |
| Column | HP-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) | researchgate.netjournalsarjnp.com |
| Carrier Gas | Helium or Nitrogen | researchgate.netjournalsarjnp.com |
| Injection Mode | Splitless or Split, depending on concentration | journalsarjnp.com |
| Injector Temp. | ~250°C | journalsarjnp.com |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | researchgate.netshimadzu.com |
| MS Ionization | Electron Ionization (EI) at 70 eV | oup.com |
High-Performance Liquid Chromatography (HPLC) Applications for this compound
While GC is the dominant technique for volatile, thermally stable compounds like this compound, High-Performance Liquid Chromatography (HPLC) offers alternative separation mechanisms. For non-polar hydrocarbons, HPLC is less common but can be applied using reverse-phase (RP) chromatography. Research on analogous short-chain alkenes, such as 2-Methyl-2-butene (B146552), demonstrates the feasibility of this approach. sielc.com
In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. For a non-polar analyte like this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water would be appropriate. sielc.comsielc.com The detection of non-chromophoric alkenes can be challenging, often requiring detectors other than standard UV-Vis, or derivatization. However, methods developed for similar compounds can be adapted. For instance, the analysis of 2-Methyl-2-butene has been achieved on a Newcrom R1 column, a special reverse-phase column with low silanol (B1196071) activity, using an acetonitrile and water mobile phase. sielc.com This method is scalable and can be used for isolating impurities in preparative separations. sielc.comsielc.com
Table 2: Exemplary HPLC Conditions for Separation of Related Alkenes
| Parameter | Condition | Source(s) |
|---|---|---|
| System | High-Performance Liquid Chromatograph (HPLC) | sielc.comsielc.com |
| Column | Newcrom R1 (Reverse-Phase) | sielc.comsielc.com |
| Mobile Phase | Acetonitrile (MeCN) and Water, potentially with an acid modifier (e.g., formic acid for MS compatibility) | sielc.comsielc.com |
| Detector | Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD) for non-UV absorbing compounds | sielc.com |
| Application | Purity assessment, preparative separation for impurity isolation | sielc.comsielc.com |
Hyphenated Analytical Methodologies for Comprehensive Characterization of this compound in Complex Chemical Systems
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and quantification of analytes in complex samples. chemijournal.com For a volatile compound like this compound, the most powerful and widely used hyphenated technique is Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS combines the high-resolution separation capabilities of GC with the definitive identification power of MS. ijpsjournal.com As the separated components, such as this compound, elute from the GC column, they are introduced into the ion source of the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which fragments the molecule in a reproducible pattern. oup.com This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. nih.gov
The identity of this compound can be confirmed by matching its experimental mass spectrum against a reference library, such as the NIST Mass Spectrometry Data Center. nih.gov This technique has been successfully applied to identify a vast number of volatile and semi-volatile compounds in diverse and complex matrices, including drinking water, human skin emanations, and cultures of microorganisms. researchgate.netepa.govunl.edu The analysis of petroleum fuels, which are highly complex mixtures of hydrocarbons, also relies heavily on GC-MS to resolve and identify co-eluting components. gcms.cz
Table 3: Key Mass Spectral Data for this compound from GC-MS Analysis
| Parameter | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₂₀ | nih.gov |
| Molecular Weight | 140.27 g/mol | nih.gov |
| Ionization Mode | Electron Ionization (EI) | nih.gov |
| m/z Top Peak | 69 | nih.gov |
| m/z 2nd Highest Peak | 56 | nih.gov |
| m/z 3rd Highest Peak | 41 | nih.gov |
Computational Chemistry and Theoretical Studies of 2 Methyl 2 Nonene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 2-Methyl-2-nonene
Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These ab initio ("from first principles") and Density Functional Theory (DFT) methods solve the electronic Schrödinger equation to provide insights into electron distribution, orbital energies, and molecular geometry. wikipedia.orgaspbs.com This information is crucial for predicting the molecule's reactivity. For instance, the electron-rich nature of the trisubstituted double bond in this compound, which can be quantified through these calculations, suggests it is susceptible to electrophilic attack. The methyl group's electron-donating effect via hyperconjugation further enhances the nucleophilicity of the double bond, a factor that can be modeled computationally.
Quantum chemical studies allow for the calculation of various reactivity descriptors, such as:
Electron Density Distribution: Identifying sites prone to nucleophilic or electrophilic attack.
Frontier Molecular Orbitals (HOMO/LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO-LUMO energy gap can reveal the molecule's kinetic stability. ajrconline.org
Electrostatic Potential Maps: Visualizing the charge distribution to predict how the molecule will interact with other polar molecules or ions.
These computational approaches are essential for a priori assessment of a molecule's chemical behavior before engaging in laboratory experiments. escholarship.org
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. aps.org For a molecule like this compound, DFT can be employed to optimize its three-dimensional geometry, calculate its vibrational frequencies (corresponding to its IR spectrum), and determine its thermodynamic properties. ajrconline.org
In studies of similar alkenes, DFT calculations have been instrumental in predicting reaction outcomes. For example, DFT can be used to model the stability of radical intermediates or the regioselectivity in addition reactions. A typical study on this compound might involve using a hybrid functional like B3LYP in conjunction with a basis set such as 6-31G* or a larger one like cc-pVTZ to calculate the activation energies for different reaction pathways, such as oxidation or electrophilic addition. acs.org A study on the thermal oxidation of (E)-4-decenal used DFT to explore the reaction mechanisms leading to various volatile products, including 2-nonene (B1604614), a close structural relative of this compound. nih.gov This highlights the power of DFT in elucidating complex reaction networks. nih.gov
| Method Type | Examples | Typical Application for this compound |
|---|---|---|
| Hybrid Functionals | B3LYP, PBE0, M06-2X | Geometry optimization, transition state searches, thermochemistry, UV/Vis spectra prediction. acs.orgresearchgate.net |
| GGA Functionals | PBE, BLYP | Often used for solid-state or periodic systems, but also applicable to molecular properties. |
| Pople Style Basis Sets | 6-31G(d), 6-311+G(d,p) | Standard choice for geometry and frequency calculations, offering a good compromise between speed and accuracy. |
| Correlation-Consistent Basis Sets | cc-pVDZ, cc-pVTZ, aug-cc-pVTZ | Used for high-accuracy energy calculations and when a more precise description of electron correlation is needed. acs.org |
Ab initio methods are a class of quantum chemistry techniques that solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. wikipedia.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy, especially for systems where electron correlation is critical. wikipedia.org
For this compound, these methods can provide benchmark data for energies and structures. A computational study on olefin reactions within zeolites included 2-nonene and employed both DFT and ab initio (MP2, CCSD(T)) methods to evaluate reaction energies. rsc.org The study noted that different methods can yield varying results; for instance, the PBE-D3 functional was found to underestimate the energy required to crack a cation by about 20 kJ/mol compared to MP2, while the difference between MP2 and the high-accuracy CCSD(T) was typically around 5 kJ/mol. rsc.org High-level ab initio methods such as CBS-QB3 are also used to investigate the thermochemistry and kinetics of thermal degradation (pyrolysis) for organic molecules, a process relevant to the stability of this compound at high temperatures. researchgate.net
Density Functional Theory (DFT) Studies of this compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions of this compound
While quantum chemical calculations typically focus on static, isolated molecules, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. acs.org This allows for the exploration of the conformational landscape and intermolecular interactions of this compound in a more realistic, dynamic environment, such as in a solvent. aspbs.comresearchgate.net
An MD simulation of this compound would involve:
Building a Model: Creating a starting structure of this compound and placing it in a simulation box, often filled with solvent molecules like water or hexane.
Choosing a Force Field: Selecting a force field, which is a set of parameters and equations that defines the potential energy of the system. Force fields like GROMOS, AMBER, or CHARMM are commonly used, though they may require specific parameterization for non-standard molecules. molsoft.comuq.edu.au
Simulation: Solving Newton's equations of motion for every atom in the system for thousands or millions of time steps, generating a trajectory of atomic positions over time. nih.gov
Analysis: Analyzing the trajectory to understand the molecule's behavior. For this compound, this could involve tracking the dihedral angles along the nonyl chain to identify preferred conformations or calculating the radial distribution function to see how solvent molecules arrange around the alkene. molsoft.com
MD simulations can reveal the flexibility of the alkyl chain, the rotational barriers of single bonds, and how the molecule interacts with its surroundings through van der Waals forces. acs.org This is crucial for understanding its physical properties like viscosity and its behavior in biological systems, such as its interaction with lipid membranes. acs.orgnih.gov
Theoretical Prediction of Spectroscopic Parameters for this compound
Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of unknown compounds. illinois.edu DFT and ab initio methods can calculate properties that correlate with experimental spectra, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. researchgate.net
A notable application is the prediction of mass spectra. The Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS) method uses molecular dynamics and quantum chemistry to simulate the fragmentation of a molecule upon electron ionization. nih.gov This approach has been applied to 2-nonene, a close isomer of this compound. nih.govescholarship.org The study found that the in silico spectrum for 2-nonene was highly similar to the experimental one, with a dot-product match of 789. nih.gov The simulation correctly reproduced the base peak at m/z 55 and the molecular ion at m/z 126. However, it also overestimated the abundance of ions resulting from the loss of one to four hydrogen atoms, suggesting that the semiempirical methods used in the simulation may overestimate C-H bond fragmentation. nih.gov
| Feature | Experimental Spectrum | QCEIMS Predicted Spectrum | Comment |
|---|---|---|---|
| Molecular Ion (M•+) | Present at m/z 126 | Well reproduced | The molecular ion peak is correctly predicted. |
| Base Peak | m/z 55 | Well reproduced | The main fragment ion is correctly identified. |
| [M-H] to [M-4H] Ions | Minor peaks | Overestimated abundance | Suggests C-H bond fragmentation is more facile in the simulation than in reality. nih.gov |
| Overall Similarity | Dot-product match: 789; Cosine similarity: 762 | Indicates a high degree of similarity between the predicted and experimental spectra. escholarship.org |
Computational Modeling of Reaction Mechanisms Involving this compound
Computational chemistry provides a virtual laboratory to investigate the step-by-step mechanism of chemical reactions. smu.edu By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. numberanalytics.comsmu.edu The energy of the transition state relative to the reactants determines the activation energy, which governs the reaction rate.
For this compound, computational modeling could be used to study various reactions, including:
Electrophilic Addition: Modeling the addition of HBr or H₂O across the double bond to determine the regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity. This involves locating the transition states for the formation of the intermediate carbocation.
Oxidation/Ozonolysis: Simulating the reaction with ozone or permanganate (B83412) to understand the pathway leading to cleavage of the double bond. A DFT study on (E)-4-decenal oxidation provided a detailed mechanistic analysis of how different radical species (ROOH, RO•, ROO•) contribute to product formation. nih.gov
Radical Reactions: Investigating reactions with atmospheric radicals like OH or NO₃. The reactivity of 2-methyl-1-nonene (B1345651) with these radicals has been discussed, noting that electronic effects from the methyl group and steric effects at the double bond are key controlling factors. These same principles can be applied to model the atmospheric chemistry of this compound.
These models allow chemists to rationalize experimental observations and predict the outcomes of unknown reactions, optimizing conditions for desired products or understanding the formation of undesired byproducts. numberanalytics.comscielo.br
Environmental Chemistry and Biogeochemical Research of 2 Methyl 2 Nonene
Biotransformation Mechanisms of 2-Methyl-2-nonene by Microbial Systems in Natural Environments
Biotransformation by microorganisms is a crucial process for the ultimate removal of this compound from soil and water environments. While hydrocarbons can be degraded directly, prior abiotic oxidation can stimulate biodegradation. westmont.edu The formation of oxygenated functional groups like hydroxyls and carbonyls on the hydrocarbon structure through atmospheric or chemical oxidation can serve as initial sites for enzymatic attack by microbes. westmont.eduresearchgate.net
Microbial degradation of alkenes is often initiated by enzymes such as monooxygenases and hydroxylases. researchgate.net Enzymes like cytochrome P-450 are known to be involved in the oxidation of hydrocarbons in various bacteria. researchgate.net The typical pathway involves the oxidation of the molecule to form an alcohol. This alcohol can then be further oxidized to a ketone and subsequently to a carboxylic acid. This acid can then enter central metabolic pathways, such as the beta-oxidation pathway, where it is broken down into smaller units for energy and cell mass. nih.gov Some bacteria have demonstrated the ability to produce methyl ketones as part of their metabolism, indicating established pathways for handling such structures. nih.gov
Transport and Partitioning Behavior of this compound in Environmental Compartments
The transport and partitioning of this compound between air, water, soil, and sediment are governed by its physical-chemical properties, such as vapor pressure, water solubility, the Henry's Law constant (H), and the octanol-water partition coefficient (Kow). rushim.ru These parameters determine whether the compound will tend to volatilize into the atmosphere, dissolve in water, or adsorb to organic matter in soil and sediment. rushim.runist.gov
As a C10 hydrocarbon, this compound is classified as a semi-volatile organic compound (SVOC). Its relatively high vapor pressure and low water solubility suggest a tendency to partition from water into the atmosphere. The Henry's Law constant quantifies this air-water partitioning tendency. nist.gov The octanol-water partition coefficient (Kow) is an indicator of its lipophilicity and its potential to adsorb to organic carbon in soil and sediment and to bioaccumulate in organisms. acs.org
Advanced analytical techniques can be used to estimate these crucial environmental properties. For instance, studies on complex hydrocarbon mixtures like diesel fuel have shown that comprehensive two-dimensional gas chromatography (GC×GC) retention data can be correlated with partitioning properties, allowing for estimations across a wide range of related compounds. acs.org Computational chemistry methods also serve as a tool to predict partition coefficients when experimental data is unavailable. acs.org
Table 2: Estimated Environmental Partitioning Properties for Related C10-C11 Hydrocarbons This interactive table shows examples of partitioning property estimates for hydrocarbons similar in size to this compound, derived from GCxGC data. Click on headers to sort.
| Compound | Log K(aw) (Air-Water) | Log K(oa) (Octanol-Air) | Log K(ow) (Octanol-Water) | Source |
|---|---|---|---|---|
| n-Undecane | 1.48 | 4.60 | 6.08 | acs.org |
| n-Decylcyclopentane | 0.96 | 6.30 | 7.26 | acs.org |
| n-Butylcyclohexane | 0.82 | 4.31 | 5.13 | acs.org |
| 1-Methylnaphthalene | -1.94 | 5.62 | 3.68 | acs.org |
Advanced Analytical Method Development for Environmental Monitoring of this compound
Accurate monitoring of this compound in environmental samples like air, water, and soil requires sophisticated analytical methods capable of detecting trace-level concentrations. shimadzu.com The cornerstone of modern analysis for volatile organic compounds is chromatography, particularly gas chromatography (GC) coupled with a mass spectrometer (GC-MS).
Several advanced techniques are employed for sample preparation and introduction to enhance sensitivity and selectivity:
Headspace Analysis (HS) : In this method, a water or soil sample is sealed in a vial and heated, causing volatile compounds like this compound to partition into the headspace gas, which is then injected into the GC. up.pt
Purge-and-Trap (P&T) : This technique involves bubbling an inert gas through a water sample, which strips the volatile analytes out. The analytes are then trapped on a sorbent material, heated to release them, and introduced into the GC. This is a common EPA method for analyzing VOCs in drinking water. statescape.com
Solid-Phase Microextraction (SPME) : SPME uses a fused-silica fiber coated with a sorbent polymer. The fiber is exposed to the sample (or its headspace), where it adsorbs the analytes. The fiber is then transferred to the hot GC inlet for thermal desorption and analysis. nih.gov This method is effective for screening VOCs from microbial cultures. nih.gov
For highly complex samples containing numerous hydrocarbon isomers, such as petroleum-contaminated sites, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power and resolving capability compared to traditional one-dimensional GC. acs.org
Table 3: Summary of Advanced Analytical Methods for this compound Monitoring This interactive table summarizes key analytical techniques. Click on headers to sort.
| Technique | Principle | Application | Source(s) |
|---|---|---|---|
| GC-MS | Separates compounds by boiling point/polarity (GC) and identifies them by mass-to-charge ratio (MS). | Primary tool for identification and quantification of VOCs in environmental matrices. | statescape.com |
| Headspace (HS) Analysis | Analyzes volatile compounds partitioned into the gas phase above a solid or liquid sample. | Analysis of VOCs in water and soil samples. | up.pt |
| Purge-and-Trap (P&T) | Extracts and concentrates VOCs from water samples for high-sensitivity analysis. | Standard method for drinking water analysis (e.g., EPA Method 524.2). | statescape.com |
| Solid-Phase Microextraction (SPME) | Concentrates analytes from a sample onto a coated fiber for solvent-free injection. | Air sampling, water analysis, screening of microbial VOCs. | nih.gov |
| GC×GC-MS | Provides superior separation by using two different GC columns for complex mixtures. | Characterization of complex hydrocarbon mixtures like petroleum fuels and oils. | acs.org |
Advanced Research Applications and Future Perspectives of 2 Methyl 2 Nonene
2-Methyl-2-nonene as a Key Synthetic Building Block for Complex Organic Molecules
This compound, as a substituted alkene, serves as a valuable precursor in the construction of intricate organic frameworks. Its reactivity, centered around the carbon-carbon double bond, allows for a multitude of chemical transformations, making it a versatile tool for synthetic chemists.
Detailed research has demonstrated the utility of related nonene derivatives in the synthesis of high-value compounds. For instance, 9-Bromo-1-nonene (B109585) is a critical intermediate in the synthesis of various organic molecules, including those used in the pharmaceutical and agrochemical industries. The terminal alkene and bromine substituent in 9-bromo-1-nonene provide dual points for functionalization through reactions like cross-coupling and nucleophilic substitution. This highlights the potential of functionalized nonenes in building complex molecular architectures.
The double bond in alkenes like this compound is nucleophilic, enabling it to react with electrophiles. This fundamental reactivity is the basis for numerous addition reactions that introduce new functional groups and build molecular complexity. The synthesis of complex molecules often relies on the strategic manipulation of such functional groups. The construction of intricate molecules in the laboratory is a central theme in organic synthesis, and the reactions of alkenes are fundamental to this endeavor. openstax.org
The development of new synthetic methods often uncovers unexpected reaction pathways, leading to the discovery of new classes of reactions. openstax.org Research into the reactions of this compound and other alkenes contributes to this expansion of synthetic methodology. For example, the Wacker oxidation, a palladium-catalyzed process, can convert terminal alkenes into methyl ketones, which are versatile precursors for further synthetic modifications. researchgate.net
The synthesis of semiochemicals, such as insect pheromones, often utilizes olefin metathesis, a powerful carbon-carbon bond-forming reaction. Cross-metathesis reactions involving alkenes like isomers of nonene can be a key step in constructing the carbon backbone of these complex natural products.
The following table summarizes key reactions where alkene building blocks are utilized in the synthesis of more complex molecules.
| Reaction Type | Alkene Substrate Example | Product Class | Significance in Synthesis |
| Alkylation | Nonene | Alkylated Aromatics | Production of lubricant antioxidants. researchgate.net |
| Cross-Metathesis | (R)-6-methyl-1-nonene | Pheromones | Enantiospecific synthesis of insect pheromones. |
| Schmidt Reaction | Alkenes | Azabicycles | Intramolecular reaction with azides to form nitrogen-containing heterocyclic compounds. researchgate.net |
| Wacker Oxidation | Terminal Alkenes | Methyl Ketones | Provides access to carbonyl compounds for further elaboration. researchgate.net |
Research into this compound in Chemical Engineering and Process Development
In the realm of chemical engineering, research involving nonene isomers often focuses on optimizing reaction conditions and developing efficient production processes. A notable example is the alkylation of diphenylamine (B1679370) (DPA) with nonene in a liquid phase, a process catalyzed by acid-treated clays. researchgate.net This reaction is industrially significant for producing antioxidants used in lubricating oils. researchgate.net Research in this area aims to maximize the selectivity towards desired products like diisononyldiphenylamine (DNDPA) while minimizing the formation of byproducts. researchgate.net
Process development studies have investigated the repeated use of catalysts in batch reactors for DPA alkylation. researchgate.net These studies have shown that catalyst deactivation occurs with repeated use, leading to a decrease in selectivity for the desired product. researchgate.net To counteract this, a strategy of gradually adding fresh catalyst to the used catalyst has been developed to maintain high activity over multiple batches. researchgate.net
Another area of active research is reactive distillation, which combines chemical reaction and product separation into a single unit operation. This integrated approach can lead to significant cost savings in terms of both investment and operation. researchgate.net Reactive distillation has been studied for olefin metathesis reactions, such as the production of heptene (B3026448) and nonene from octene. researchgate.net The advantages of this process include increased reaction conversion by overcoming equilibrium limitations and improved selectivity by suppressing side reactions. researchgate.net
The following table outlines key process parameters and their impact on the alkylation of diphenylamine with nonene.
| Process Parameter | Effect on the Process | Research Goal |
| Catalyst Type | Influences reaction rate and selectivity. | Identify highly active and selective catalysts. researchgate.net |
| Catalyst Regeneration | Activity of regenerated catalyst can be low. | Develop efficient regeneration methods or strategies for catalyst makeup. researchgate.net |
| Reaction Temperature | Affects reaction kinetics and product distribution. | Optimize temperature for maximum yield of the desired product. |
| Solvent | Can influence the reaction by affecting miscibility and acidity. | Select a solvent that enhances reaction performance. researchgate.net |
Development of Novel Catalytic Systems for this compound Transformations
The transformation of alkenes like this compound is highly dependent on the catalyst employed. A significant area of research is the development of novel catalytic systems that offer higher efficiency, selectivity, and sustainability. researchgate.net This includes the design of catalysts based on earth-abundant, non-toxic metals and bio-inspired frameworks. researchgate.net
For olefin metathesis, a powerful tool for C-C bond formation, the development of highly active and selective catalysts has been a major focus. The Grubbs and Schrock catalysts are prominent examples that have revolutionized synthetic chemistry. Research continues to produce new generations of these catalysts with improved performance, including Z-selective catalysts for the synthesis of specific isomers of insect pheromones.
In addition to metathesis, other catalytic transformations of alkenes are also being explored. For instance, the development of biocatalysts, such as alcohol dehydrogenases, for redox isomerization reactions presents a green alternative to traditional metal-based catalysts. nih.gov These enzymatic systems can perform highly enantioselective transformations under mild conditions. nih.gov
The table below presents a comparison of different catalytic systems used for alkene transformations.
| Catalytic System | Transformation | Advantages | Research Focus |
| Acid-Treated Clays | Alkylation | Low cost, readily available. | Improving stability and regenerability. researchgate.net |
| Grubbs Catalysts | Olefin Metathesis | High activity, functional group tolerance. | Developing catalysts with higher selectivity (e.g., Z-selectivity). |
| Palladium Catalysts | Wacker Oxidation | Efficient conversion of alkenes to ketones. | Expanding substrate scope and improving catalyst stability. researchgate.net |
| Biocatalysts (Enzymes) | Redox Isomerization | High enantioselectivity, mild reaction conditions, environmentally benign. | Expanding the enzymatic toolbox for new transformations. nih.gov |
Emerging Analytical Methodologies for the Detection and Quantification of this compound
The detection and quantification of volatile organic compounds (VOCs), including this compound, are crucial in various fields, from environmental monitoring to medical diagnostics. researchgate.netmdpi.com Emerging analytical methodologies are continuously being developed to improve the accuracy, sensitivity, and speed of these measurements.
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of VOCs. researchgate.net For enhanced sensitivity, pre-concentration techniques like short-path thermal desorption (SPTD) are employed. researchgate.net Method development in this area focuses on optimizing parameters such as desorption temperature and time to achieve high recovery rates and low detection limits for a wide range of VOCs. researchgate.net
Another powerful technique for the analysis of complex hydrocarbon mixtures is vacuum ultraviolet (VUV) spectroscopy. shimadzu.com When coupled with GC, VUV detection provides both quantitative and qualitative data. A key advantage of VUV is its ability to distinguish between structural isomers, which can be challenging for traditional MS detectors. shimadzu.com This is particularly relevant for analyzing fuel samples, which contain a multitude of isomers of compounds like nonene. shimadzu.com
High-resolution accurate mass (HRAM) mass spectrometry is also being integrated into analytical workflows for VOC analysis. owlstonemedical.com This technology provides highly accurate mass measurements, which aids in the confident identification of unknown compounds in complex matrices like exhaled breath. owlstonemedical.com
The following table summarizes emerging analytical techniques for alkene analysis.
| Analytical Technique | Principle | Advantages | Application |
| GC-SPTD-MS | Gas chromatography separation with thermal desorption pre-concentration and mass spectrometric detection. | High sensitivity, low detection limits. | Determination of trace levels of VOCs in various environments. researchgate.net |
| GC-VUV | Gas chromatography separation with vacuum ultraviolet spectroscopic detection. | Universal detection, ability to distinguish structural isomers. | Analysis of complex hydrocarbon mixtures like fuels. shimadzu.com |
| TD-GC-HRAM | Thermal desorption followed by gas chromatography and high-resolution accurate mass spectrometry. | High mass accuracy for confident compound identification. | Untargeted discovery and targeted analysis of VOCs in complex samples. owlstonemedical.com |
Opportunities for Sustainable Chemical Production and Utilization of this compound
The chemical industry is undergoing a significant transformation towards more sustainable practices, driven by the need to reduce environmental impact and transition away from fossil fuels. rsc.org This presents numerous opportunities for the sustainable production and utilization of chemicals like this compound.
A key strategy for sustainable chemical production is the use of bio-based feedstocks derived from renewable resources such as biomass and agricultural residues. pwc.inieabioenergy.com These renewable feedstocks can be converted into platform chemicals, which then serve as starting materials for a wide range of products. The development of biorefinery concepts, which integrate the production of biofuels and bio-based chemicals, is a promising approach for the efficient valorization of biomass. ieabioenergy.com
Green chemistry principles are also being applied to the synthesis and transformation of chemicals. This includes the development of catalytic processes that operate under milder conditions, use less hazardous reagents, and generate less waste. researchgate.net The use of biocatalysts and catalysts based on abundant, non-toxic metals are key areas of research in this context. researchgate.netnih.gov
The electrification of chemical processes, where renewable electricity is used to drive chemical reactions, is another promising avenue for decarbonizing chemical production. rsc.org Electrocatalytic routes are being explored for the synthesis of key chemical intermediates from renewable feedstocks. rsc.org
The following table highlights opportunities for the sustainable production of alkenes.
| Sustainable Approach | Description | Potential Impact |
| Bio-based Feedstocks | Utilization of renewable resources like plants and agricultural waste to produce chemicals. | Reduced reliance on fossil fuels, lower carbon footprint. pwc.inieabioenergy.com |
| Green Catalysis | Development of efficient and environmentally friendly catalytic systems. | Reduced energy consumption, less hazardous waste, improved atom economy. researchgate.net |
| Biorefineries | Integrated facilities for the production of biofuels, chemicals, and energy from biomass. | Efficient utilization of biomass resources, improved economic viability of bio-based products. ieabioenergy.com |
| Electrification of Chemical Processes | Using renewable electricity to power chemical reactions. | Decarbonization of chemical manufacturing, potential for new synthetic routes. rsc.org |
Q & A
Basic: What are the recommended methods for synthesizing and characterizing 2-methyl-2-nonene in laboratory settings?
Answer:
Synthesis typically involves acid-catalyzed dehydration of 2-methyl-2-nonanol or Wittig reactions using nonanal derivatives. For characterization:
- Spectroscopic Analysis : Use -NMR to confirm the alkene geometry (chemical shifts δ 4.5–5.5 ppm for vinyl protons) and -NMR to identify branching (δ 110–150 ppm for sp² carbons) .
- Chromatography : Employ GC-MS to assess purity and detect isomers. Retention indices should align with literature values for branched alkenes.
- Physical Properties : Measure boiling point (expected range: 180–190°C) and refractive index (n<sup>20</sup>D ~1.430) for cross-verification .
Advanced: How can researchers resolve contradictions in reported reaction kinetics for this compound in hydrogenation studies?
Answer:
Contradictions often arise from variations in catalyst loading, solvent polarity, or temperature control. Methodological steps include:
- Reproducibility Checks : Replicate experiments using identical conditions (e.g., 5% Pd/C catalyst, 1 atm H2, 25°C) and compare turnover frequencies (TOFs).
- Controlled Variable Analysis : Systematically alter one parameter (e.g., solvent dielectric constant) while holding others constant to isolate effects .
- Computational Modeling : Apply density functional theory (DFT) to predict activation barriers and compare with empirical rate data .
Basic: What safety protocols are critical when handling this compound in oxidative environments?
Answer:
- Ventilation : Use fume hoods to prevent inhalation of vapors, which may irritate mucous membranes.
- Fire Prevention : Store away from peroxides or strong oxidizers (e.g., KMnO4), as branched alkenes are prone to exothermic epoxidation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid latex due to permeability .
Advanced: How can researchers address gaps in chronic toxicity data for this compound in environmental health studies?
Answer:
- Tiered Testing : Begin with in vitro assays (e.g., Ames test for mutagenicity) followed by subchronic rodent studies (90-day exposure, 50–200 mg/kg doses).
- Ecotoxicology Models : Use quantitative structure-activity relationship (QSAR) tools to predict biodegradation pathways and bioaccumulation factors .
- Data Harmonization : Cross-reference with structurally similar compounds (e.g., 2-methylnaphthalene) while noting differences in bioavailability .
Basic: What analytical techniques are optimal for quantifying this compound in complex mixtures?
Answer:
- Gas Chromatography (GC) : Pair with flame ionization detection (FID) for high sensitivity (detection limit ~0.1 ppm). Use polar capillary columns (e.g., DB-WAX) to separate isomers .
- Mass Spectrometry (MS) : Monitor m/z 140 (molecular ion) and fragment peaks (e.g., m/z 55 for allylic cleavage) .
- Internal Standards : Spike with deuterated analogs (e.g., d4-2-methyl-2-nonene) to correct for matrix effects .
Advanced: How should researchers design experiments to investigate the role of this compound in atmospheric aerosol formation?
Answer:
- Smog Chamber Studies : Simulate tropospheric conditions (UV light, NOx, and O3) to monitor secondary organic aerosol (SOA) yields via aerosol mass spectrometry .
- Isotopic Labeling : Use -labeled this compound to track oxidation products (e.g., ketones, dicarbonyls) in SOA .
- Kinetic Modeling : Apply Master Chemical Mechanism (MCM) frameworks to predict reaction pathways and validate with experimental data .
Basic: What are the best practices for reporting synthetic yields and purity of this compound in publications?
Answer:
- Yield Calculation : Report both theoretical and isolated yields, specifying purification methods (e.g., fractional distillation vs. column chromatography).
- Purity Documentation : Include chromatograms (GC/HPLC) with baseline resolution and elemental analysis (C, H within ±0.4% of theoretical) .
- Reproducibility : Disclose batch-to-batch variability (e.g., ±5% yield) and storage conditions (e.g., under argon at −20°C) .
Advanced: How can contradictions in the catalytic efficiency of metalloenzymes toward this compound be systematically analyzed?
Answer:
- Enzyme Kinetics : Compare kcat/KM values across homologs (e.g., cytochrome P450 vs. lipoxygenase) under standardized pH and temperature conditions .
- Structural Biology : Use X-ray crystallography or cryo-EM to identify active-site steric effects influencing substrate binding .
- Meta-Analysis : Aggregate data from public databases (e.g., BRENDA) to identify trends in substrate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
